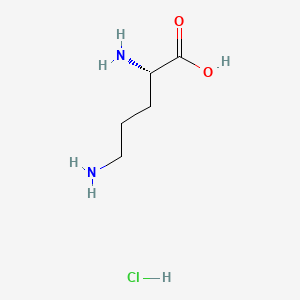

L-Ornithine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6211-16-1 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858851 | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |

| Record name | L-Ornithine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3184-13-2 | |

| Record name | Ornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine L- monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Ornithine Hydrochloride in the Urea Cycle: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Ornithine is a non-proteinogenic amino acid that serves as a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for detoxifying ammonia (B1221849) in mammals.[1] Supplementation with L-Ornithine hydrochloride is a therapeutic strategy aimed at enhancing ureagenesis, particularly in hyperammonemic states such as hepatic encephalopathy (HE).[2][3] This document provides an in-depth examination of the biochemical mechanisms through which L-Ornithine exerts its effects, summarizes key quantitative data from relevant studies, details common experimental protocols for investigation, and presents visual diagrams of the core pathways and experimental workflows.

Core Mechanism of Action

This compound enhances ammonia detoxification through two primary, interconnected mechanisms within the liver mitochondria and cytoplasm. Its administration boosts the concentration of a key substrate, thereby driving the urea cycle forward and promoting the synthesis of glutamine.

Substrate for Ornithine Transcarbamylase (OTC)

The principal role of L-Ornithine is as a direct substrate for Ornithine Transcarbamylase (OTC), a mitochondrial enzyme that catalyzes the second step of the urea cycle.[4][5] Inside the mitochondrial matrix, OTC facilitates the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to L-Ornithine, forming L-Citrulline.[1][4][6]

Reaction: Carbamoyl Phosphate + L-Ornithine → L-Citrulline + Phosphate[5]

By increasing the availability of L-Ornithine, supplementation can directly enhance the rate of this reaction, thereby consuming carbamoyl phosphate and driving the detoxification of ammonia.[1][7] The resulting L-Citrulline is then transported to the cytosol to continue through the subsequent steps of the cycle.[8]

Indirect Activation of Carbamoyl Phosphate Synthetase I (CPS-I)

The first and rate-limiting step of the urea cycle is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS-I).[8][9] CPS-I is dependent on an obligatory allosteric activator, N-acetylglutamate (NAG).[9][10][11]

The synthesis of NAG from acetyl-CoA and glutamate (B1630785) is catalyzed by N-acetylglutamate synthase (NAGS).[11][12] Mammalian NAGS is, in turn, allosterically activated by L-Arginine.[10][13] L-Ornithine is a direct precursor to L-Arginine within the urea cycle itself. By promoting the cycle, L-Ornithine supplementation can lead to increased cytosolic levels of L-Arginine. This L-Arginine can then enter the mitochondria and activate NAGS, leading to higher concentrations of NAG, which subsequently activates CPS-I to fix more ammonia into carbamoyl phosphate.[10][13]

Promotion of Glutamine Synthesis

In addition to its role in the urea cycle, L-Ornithine contributes to ammonia detoxification by serving as a precursor for glutamate and glutamine synthesis.[3][14] This is particularly relevant in extrahepatic tissues like skeletal muscle, which play a significant role in ammonia removal during liver failure.[14] L-Ornithine can be converted to glutamate, which then acts as a substrate for glutamine synthetase to trap ammonia, forming glutamine.[3][15]

Quantitative Data on Efficacy

The efficacy of L-Ornithine, often administered as L-Ornithine L-Aspartate (LOLA), in reducing hyperammonemia and improving clinical outcomes has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Clinical Efficacy of L-Ornithine Supplementation

| Study Population | Intervention | Key Finding | p-value | Reference |

|---|---|---|---|---|

| 17 dogs with hyperammonemic HE | L-Ornithine L-Aspartate (LOLA) | Significant decrease in blood ammonia levels at 24 hours. | < 0.05 | [2] |

| 8 patients with cirrhosis | 40g/day LOLA infusion | Baseline ammonia decreased from 120.4 ± 8.1 to 91.4 ± 10 μg/dL. | < 0.05 | [16] |

| Patients with Grade I or II HE (Meta-analysis) | LOLA vs. Placebo | Significant improvement in HE (Relative Risk: 1.87). | 0.0007 | [17] |

| Healthy volunteers with induced hyperammonemia | LOLA vs. Amino Acid Challenge | LOLA contained the post-challenge increase in capillary ammonia levels. | Significant |[18] |

Table 2: Kinetic Parameters of Key Urea Cycle Enzymes

| Enzyme | Substrate | Apparent Km (in situ, permeabilized mitochondria) | Organism | Reference |

|---|---|---|---|---|

| Ornithine Transcarbamylase (OTC) | Carbamoyl Phosphate | 8 times higher than soluble enzyme | Rat (Liver) | [19] |

| Ornithine Transcarbamylase (OTC) | L-Ornithine | 2 times higher than soluble enzyme | Rat (Liver) | [19] |

| N-Acetylglutamate Synthase (NAGS) | L-Glutamate | 6.3 mM | Neurospora crassa | [20] |

| N-Acetylglutamate Synthase (NAGS) | Acetyl-CoA | 1.6 mM | Neurospora crassa |[20] |

Experimental Protocols

Investigating the mechanism and efficacy of L-Ornithine requires robust analytical methods for quantifying metabolites and measuring enzyme activity.

Protocol: Quantification of Urea Cycle Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of L-Ornithine, L-Citrulline, L-Arginine, and other related amino acids in biological matrices.[8][21][22]

-

Sample Preparation:

-

Collect blood in EDTA or heparin tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 400 µL of a protein precipitation solution (e.g., 80% acetonitrile (B52724) or methanol) containing internal standards (stable isotope-labeled versions of the analytes).

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.[22]

-

-

Chromatographic Separation:

-

Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., an amide-based column).[22]

-

Employ a gradient elution with a mobile phase system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

A typical gradient might run from 85% B to 40% B over 10 minutes to separate the polar analytes.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.[8][21]

-

Monitor specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.

-

Generate a standard curve using known concentrations of analytes to quantify the concentrations in the unknown samples.

-

Protocol: Assay of Ornithine Transcarbamylase (OTC) Activity

This protocol measures the enzymatic activity of OTC in liver tissue homogenates by quantifying the rate of citrulline formation.[23][24]

-

Tissue Homogenization:

-

Obtain liver tissue via biopsy or from an experimental animal and immediately freeze in liquid nitrogen.[24]

-

Homogenize a known weight of the frozen tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant can be used for the assay, or mitochondria can be further isolated by differential centrifugation.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), a saturating concentration of L-Ornithine (e.g., 10 mM), and the tissue homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding carbamoyl phosphate (e.g., to a final concentration of 5 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding an acid, such as 10% trichloroacetic acid.

-

-

Detection of Citrulline:

-

The amount of citrulline produced can be determined using various methods. A common approach is a colorimetric assay where citrulline reacts with diacetyl monoxime under acidic conditions to produce a colored product measured spectrophotometrically at ~490 nm.

-

Alternatively, the citrulline in the deproteinized reaction mixture can be quantified directly and more specifically using the LC-MS/MS method described above.[23]

-

Enzyme activity is typically expressed as nanomoles of citrulline formed per minute per milligram of protein.

-

Visualization of Pathways and Workflows

Signaling Pathway Diagram

References

- 1. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 2. Hyperammonemic hepatic encephalopathy management through L-ornithin-L-aspartate administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 6. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 10. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. medlink.com [medlink.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. sleeprhythm.org [sleeprhythm.org]

- 19. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-acetyl-L-glutamate synthase of Neurospora crassa. Characteristics, localization, regulation, and genetic control. [escholarship.org]

- 21. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. Rapid detection of ornithine transcarbamylase activity by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Biological Functions of L-Ornithine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ornithine hydrochloride, the salt form of the non-proteinogenic amino acid L-Ornithine, is a pivotal intermediate in several critical metabolic pathways. Primarily recognized for its central role in the urea (B33335) cycle, it is indispensable for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. Beyond its function in nitrogenous waste disposal, L-Ornithine serves as the essential precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are vital for cell proliferation, differentiation, and tissue repair. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data from key clinical studies, detailed experimental protocols for its investigation, and visual representations of its associated metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and biochemical significance of L-Ornithine.

Introduction

L-Ornithine is a dibasic, non-essential amino acid, meaning it can be synthesized within the human body.[1] Structurally, it is similar to lysine (B10760008) but with one fewer methylene (B1212753) group in its side chain.[2] While not incorporated into proteins during translation, its free form is crucial for metabolic regulation.[2][3] The hydrochloride salt, L-Ornithine HCl, is a stable and highly water-soluble form frequently used in clinical research and nutritional supplements.[4] Its primary biological significance stems from its roles as a key intermediate in the urea cycle and as the starting molecule for polyamine biosynthesis.[3][5] These functions position L-Ornithine as a critical modulator of ammonia detoxification, cell growth, and tissue regeneration, making it a compound of significant interest in medicine and pharmacology.[6][7]

Core Biological Function 1: The Urea Cycle and Ammonia Detoxification

The most well-established function of L-Ornithine is its catalytic role in the urea cycle, a liver-centric pathway that converts highly toxic ammonia into urea for excretion by the kidneys.[3][4] Ammonia is a primary waste product of protein and amino acid metabolism, and its accumulation (hyperammonemia) is neurotoxic, leading to severe conditions such as hepatic encephalopathy (HE).[2][8]

L-Ornithine acts as a carrier molecule within the cycle. Inside the mitochondria of hepatocytes, L-Ornithine combines with carbamoyl (B1232498) phosphate (B84403) in a reaction catalyzed by ornithine transcarbamylase (OTC) to form citrulline.[2][9] Citrulline is then transported to the cytosol, where it undergoes a series of reactions to eventually produce arginine. The enzyme arginase then cleaves arginine to yield urea and regenerate L-Ornithine, which is transported back into the mitochondria to begin another cycle.[3][9] By facilitating this cycle, L-Ornithine is crucial for maintaining low physiological levels of ammonia.[8]

Quantitative Data: Efficacy in Hepatic Encephalopathy

Supplementation with L-Ornithine, often as L-Ornithine L-Aspartate (LOLA), has been clinically evaluated for its efficacy in reducing hyperammonemia in patients with liver disease.

| Study Type / Reference | Intervention | Key Outcome Measure | Result | p-value |

| Randomized Controlled Trial[10] | 70 patients received LOLA (30 g/day IV for 5 days) + standard care; 70 patients received placebo + standard care. | Improvement in HE grade at Day 5 | 92.5% in LOLA group vs. 66% in placebo group | < 0.001 |

| Randomized Controlled Trial[10] | 70 patients received LOLA (30 g/day IV for 5 days) + standard care; 70 patients received placebo + standard care. | 28-day mortality | 16.4% in LOLA group vs. 41.8% in placebo group | 0.001 |

| Meta-analysis[11] | LOLA vs. Placebo in patients with overt HE (Grade I or II) | Improvement in HE | Relative Risk: 1.87 (95% CI: 1.30 to 2.68) | 0.0007 |

| Clinical Trial (Kircheis, et al. cited in[12]) | LOLA infusion vs. Placebo for 7 days | Decrease in venous ammonia | 17 ± 37 µmol/L decrease in LOLA group vs. 6 ± 32 µmol/L in placebo group | < 0.05 |

Experimental Protocol: Enzymatic Determination of Blood Ammonia

This protocol is based on the glutamate (B1630785) dehydrogenase (GLDH) method, a common and specific enzymatic assay for quantifying ammonia in plasma.[4][5]

Principle: Ammonia reacts with α-ketoglutarate and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) in a reaction catalyzed by GLDH. The oxidation of NADH to NAD+ is directly proportional to the ammonia concentration and is measured by the decrease in absorbance at 340 nm.[4][13]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Refrigerated centrifuge

-

Pre-chilled EDTA or heparinized vacuum tubes

-

Ice bath

-

Ammonia Assay Kit (containing α-ketoglutarate, NADH, GLDH, and assay buffer)

-

Ammonia standard solution

-

Ammonia-free deionized water

-

Micropipettes and tips

Procedure:

-

Sample Collection: Collect venous blood into a pre-chilled EDTA tube, avoiding stasis from a tourniquet.[5][14] Place the sample immediately on ice.

-

Plasma Separation: Within 15 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C.[5][15]

-

Sample Preparation: Immediately transfer the plasma supernatant to a clean, chilled tube. The assay should be performed without delay. If storage is necessary, plasma can be kept tightly sealed for up to 2 hours on ice or at 4°C.[4] Avoid using hemolyzed samples as they can cause positive interference.[5]

-

Assay Reaction:

-

Prepare a working reagent by mixing the assay buffer, α-ketoglutarate, and NADH according to the kit manufacturer's instructions.[4]

-

Pipette the working reagent into cuvettes or a 96-well plate.

-

Add a specific volume of plasma sample or ammonia standard to the reagent.

-

Read the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding the GLDH enzyme solution.

-

Incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

Read the final absorbance at 340 nm (A2).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A1 - A2) for both the samples and the standards.

-

Generate a standard curve by plotting the ΔA of the standards against their known concentrations.

-

Determine the ammonia concentration in the samples by interpolating their ΔA values on the standard curve. The concentration is typically expressed in µmol/L.[4]

-

Core Biological Function 2: Precursor for Polyamine Biosynthesis

L-Ornithine is the direct and sole precursor for the synthesis of polyamines, a class of aliphatic polycations including putrescine, spermidine, and spermine.[5][14] This conversion is initiated by the enzyme ornithine decarboxylase (ODC), which is the rate-limiting step in polyamine biosynthesis.[9]

ODC catalyzes the decarboxylation of L-Ornithine to form putrescine.[7] Putrescine is then subsequently converted to spermidine and spermine through the addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM).[14] Polyamines are essential molecules that bind to negatively charged macromolecules like DNA, RNA, and proteins. Through these interactions, they play fundamental roles in cell division, differentiation, apoptosis, DNA stabilization, and protein synthesis.[9][16] The requirement for polyamines in cell proliferation links L-Ornithine metabolism to processes such as tissue repair, wound healing, and embryonic development.[16][17]

Quantitative Data: Effect on Skin Composition

Studies in animal models demonstrate that oral administration of L-Ornithine can increase the concentration of polyamines and collagen-constituting amino acids in skin tissue.

| Study Reference | Intervention | Tissue | Analyte | Result (vs. Control) | Time Point |

| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | Putrescine | Significant increase | 120 min |

| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | Spermidine | Significant increase | 120 min |

| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | L-Proline | Significant increase | 30 min |

| Oral administration in mice[17] | Single oral dose of L-Ornithine (3.0 mmol/kg) | Skin | Glycine | Significant increase | 30 min |

Experimental Protocol: Ornithine Decarboxylase (ODC) Activity Assay

This protocol describes a common radiolabeling method for measuring ODC activity by quantifying the release of ¹⁴CO₂ from a radiolabeled L-Ornithine substrate.[7][18]

Principle: The ODC enzyme specifically removes the carboxyl group from L-Ornithine. By using L-[1-¹⁴C]-Ornithine as the substrate, the activity of the enzyme can be determined by capturing and quantifying the released ¹⁴CO₂ gas.

Materials:

-

Tissue homogenizer

-

Liquid scintillation counter and vials

-

Microcentrifuge tubes

-

Filter paper discs

-

L-[1-¹⁴C]-Ornithine (radiolabeled substrate)

-

Unlabeled L-Ornithine

-

Pyridoxal-5-phosphate (PLP, ODC cofactor)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Reaction stop solution (e.g., 2M Citric Acid or 5M Sulfuric Acid)

-

CO₂ trapping agent (e.g., 0.1 M NaOH or Hyamine hydroxide)

-

Scintillation fluid

Procedure:

-

Enzyme Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the cytosolic ODC enzyme. Determine the total protein concentration of the supernatant for normalization.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare an assay mix containing Tris-HCl buffer (pH ~7.5), pyridoxal-5-phosphate (cofactor, ~50 µM), unlabeled L-Ornithine (~100 µM), and DTT (reducing agent, ~1.5 mM).[18]

-

Add a known amount of the enzyme-containing cell/tissue extract (e.g., 100 ng of protein) to the assay mix.[18]

-

-

Initiation of Reaction:

-

Add L-[1-¹⁴C]-Ornithine (e.g., 0.1 µCi) to the tube to start the reaction.[18]

-

Immediately place the open microcentrifuge tube inside a larger, sealed scintillation vial. The vial should contain a piece of filter paper saturated with a CO₂ trapping agent (e.g., 200 µL of 0.1 M NaOH), ensuring the paper does not touch the reaction mix.[18]

-

-

Incubation: Incubate the vials at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction:

-

Quantification:

-

Carefully remove the microcentrifuge tube from the scintillation vial.

-

Add scintillation fluid to the vial containing the filter paper.

-

Measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

-

-

Calculation: Calculate the specific ODC activity based on the DPM, the specific activity of the radiolabeled substrate, the amount of protein used, and the incubation time. Activity is typically expressed as nmol of CO₂ released per minute per mg of protein.[18]

Core Biological Function 3: Modulation of Athletic Performance and Fatigue

This compound is utilized in sports nutrition for its potential to enhance athletic performance and reduce fatigue.[19] The primary proposed mechanism relates to its role in the urea cycle; during intense exercise, protein and amino acid catabolism increases, leading to a spike in ammonia production in muscle tissue.[20] This exercise-induced hyperammonemia is a known contributor to both central and peripheral fatigue. By enhancing the capacity of the urea cycle, L-Ornithine supplementation is thought to promote the detoxification of this excess ammonia, thereby potentially delaying fatigue and improving endurance.[21][22]

Quantitative Data: Effects on Exercise and Fatigue

Clinical studies have investigated the effects of L-Ornithine on performance and metabolic markers, though results can be variable.

| Study Reference | Intervention | Participants | Key Outcome Measure | Result (Ornithine vs. Placebo) | p-value |

| Sugino et al., 2008[19] | 2 g/day for 7 days, 6 g on day 8 | 17 healthy volunteers | Subjective feeling of fatigue (VAS) | Significantly attenuated | < 0.01 |

| Sugino et al., 2008[19] | 2 g/day for 7 days, 6 g on day 8 | Female subjects only | Decrease in mean speed (10s max pedaling) | Smaller decrease in Ornithine group | < 0.05 |

| Demura et al., 2010[23][24] | Single dose (0.1 g/kg body mass) | 14 healthy young men | Plasma Ammonia (post-exhaustion) | Significantly lower with Ornithine | < 0.05 |

| Demura et al., 2010[23][24] | Single dose (0.1 g/kg body mass) | 14 healthy young men | Exercise time to exhaustion | No significant difference | NS |

| Demura et al., 2010[23][24] | Single dose (0.1 g/kg body mass) | 14 healthy young men | Exercise intensity at exhaustion (watts) | No significant difference | NS |

Experimental Protocol: Incremental Exhaustive Ergometer Test

This protocol describes a standardized method to assess aerobic capacity and endurance performance on a cycle ergometer.

Principle: The participant exercises at a progressively increasing workload until they can no longer maintain the required output (volitional exhaustion). Physiological variables are monitored throughout to determine maximal aerobic capacity (VO₂peak) and other performance metrics.

Materials:

-

Calibrated cycle ergometer (e.g., Monark E-828)

-

Metabolic cart for gas exchange analysis (VO₂, VCO₂)

-

Heart rate monitor

-

Blood lactate (B86563) analyzer and consumables

-

Borg Scale of Perceived Exertion chart

Procedure:

-

Participant Preparation: Participants should refrain from strenuous exercise, caffeine, and alcohol for 24 hours prior to the test. A standardized light meal can be consumed 2-3 hours before. Record baseline height and body mass.

-

Setup: Adjust the cycle ergometer for the participant's body dimensions. Fit the heart rate monitor and the mouthpiece/mask connected to the metabolic cart.

-

Resting and Warm-up Phase:

-

Record resting heart rate and collect a baseline blood sample (e.g., from a fingertip) for lactate and ammonia analysis.

-

The participant performs a 5-minute warm-up at a low, fixed workload (e.g., 30 watts) while maintaining a constant pedaling rate (e.g., 60 rpm).[25]

-

-

Incremental Phase:

-

The test begins at an initial workload (e.g., 60 watts).[25]

-

The workload is increased by a fixed amount at regular intervals (e.g., 15 watts every 1 minute).[25]

-

The participant must maintain the constant pedaling rate (e.g., 60 rpm).

-

Heart rate, gas exchange data (VO₂), and perceived exertion (Borg scale) are recorded continuously or in the final seconds of each stage.

-

Blood samples may be collected at the end of each stage or every few minutes.

-

-

Termination Criteria (Exhaustion): The test is terminated when the participant reaches volitional exhaustion and cannot maintain the required pedaling rate (e.g., drops below 55 rpm) despite strong verbal encouragement.[25]

-

Recovery Phase:

-

Immediately upon exhaustion, record the final workload (intensity at exhaustion) and total exercise time.

-

Collect blood samples at fixed intervals post-exercise (e.g., just after exhaustion and 15 minutes post-exhaustion) to measure metabolite clearance (ammonia, lactate).[23]

-

The participant should perform an active cool-down at a low workload for 5-10 minutes.

-

Conclusion

This compound is a metabolically versatile amino acid with well-defined and critical biological functions. Its indispensable role as a catalyst in the urea cycle underpins its therapeutic application in managing hyperammonemic conditions like hepatic encephalopathy. Furthermore, as the sole precursor to polyamines, it is fundamentally linked to the regulation of cell growth and tissue repair. While its application in sports nutrition for fatigue reduction shows promise, particularly in its ability to facilitate ammonia clearance, further research is needed to fully elucidate its effects on performance enhancement. The data and protocols presented herein provide a technical foundation for professionals engaged in the research and development of L-Ornithine-based therapeutics and supplements. Future investigations should continue to explore the nuanced roles of this key metabolite in cellular health, disease, and human performance.

References

- 1. Stage duration and increase of work load in incremental testing on a cycle ergometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism. | Semantic Scholar [semanticscholar.org]

- 4. medichem-me.com [medichem-me.com]

- 5. labmed.org.uk [labmed.org.uk]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 8. [PDF] A time-saving incremental cycle ergometer protocol to determine peak oxygen consumption. | Semantic Scholar [semanticscholar.org]

- 9. Effect of long-term treatment of L-ornithine on visual function and retinal histology in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Critical analysis of studies evaluating the efficacy of infusion of L-ornithine L-aspartate in clinical hepatic encephalopathy in patients with liver failure | Annals of Hepatology [elsevier.es]

- 13. sciencellonline.com [sciencellonline.com]

- 14. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ammonia Assay Kit. Colorimetric. (ab83360/K370-100) | Abcam [abcam.com]

- 16. L-Ornithine L-Aspartate is Effective and Safe for the Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. A time-saving incremental cycle ergometer protocol to determine peak oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 25. Exhaustive incremental exercise test [bio-protocol.org]

The Role of L-Ornithine Hydrochloride in Ammonia Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonia (B1221849), a neurotoxic byproduct of protein catabolism, is primarily detoxified in the liver via the urea (B33335) cycle. In conditions of impaired liver function, such as cirrhosis and hepatic encephalopathy (HE), elevated levels of ammonia (hyperammonemia) lead to severe neurological complications. L-Ornithine, a key intermediate in the urea cycle, plays a pivotal role in ammonia detoxification. This technical guide provides an in-depth analysis of the mechanisms of action of L-Ornithine Hydrochloride, summarizing key quantitative data from clinical and preclinical studies, detailing experimental protocols for its evaluation, and visualizing the associated biochemical pathways and experimental workflows.

Introduction

L-Ornithine is a non-proteinogenic amino acid that is central to the body's nitrogen metabolism.[1] Its hydrochloride salt is a stable form used in supplementation and therapeutic interventions. The primary physiological function of L-Ornithine is its role as a catalyst in the urea cycle, which converts toxic ammonia into non-toxic urea for excretion.[2] In states of liver dysfunction, the capacity of the urea cycle is compromised, leading to hyperammonemia. L-Ornithine supplementation, often in the form of L-Ornithine L-aspartate (LOLA), has been extensively studied as a therapeutic strategy to enhance ammonia detoxification.[3][4] This is achieved by providing the necessary substrates to drive the residual urea cycle activity and by stimulating alternative ammonia removal pathways, primarily glutamine synthesis in skeletal muscle.[5][6]

Biochemical Mechanisms of L-Ornithine in Ammonia Detoxification

L-Ornithine facilitates ammonia detoxification through two primary, interconnected pathways: the urea cycle in the liver and glutamine synthesis in both the liver and peripheral tissues, particularly skeletal muscle.

The Urea Cycle

The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen. It occurs predominantly in the hepatocytes of the liver.[7] L-Ornithine acts as an essential intermediate in this cycle.

The key steps involving L-Ornithine are:

-

Ornithine Transcarbamylase (OTC): Inside the mitochondrial matrix, L-Ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form L-Citrulline. This reaction is catalyzed by OTC.[8][9]

-

Recycling of Ornithine: Following a series of reactions in the cytosol, Arginine is cleaved by Arginase to produce urea and regenerate L-Ornithine, which is then transported back into the mitochondria to continue the cycle.[10][11]

By providing supplemental L-Ornithine, the rate-limiting availability of this substrate for the OTC reaction can be overcome, thereby enhancing the overall flux of the urea cycle and increasing the conversion of ammonia to urea.[6]

Glutamine Synthesis

In addition to the urea cycle, ammonia can be detoxified through its incorporation into glutamine. This reaction is catalyzed by glutamine synthetase (GS) and is particularly important in extrahepatic tissues like skeletal muscle, especially when liver function is compromised.[12][13]

L-Ornithine contributes to this pathway by:

-

Providing Glutamate (B1630785): L-Ornithine can be converted to glutamate, a necessary substrate for glutamine synthesis.[14]

-

Stimulating Glutamine Synthetase: L-Ornithine has been shown to stimulate the activity of glutamine synthetase.[3]

This extra-hepatic detoxification of ammonia into glutamine serves as a crucial compensatory mechanism in patients with liver disease.[6]

Quantitative Data from Clinical and Preclinical Studies

Numerous studies have evaluated the efficacy of L-Ornithine (as LOLA) in reducing ammonia levels and improving clinical outcomes in patients with hepatic encephalopathy.

Table 1: Summary of Quantitative Data from Clinical Trials of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy (HE)

| Study Type | Patient Population | LOLA Dosage | Duration | Key Findings | Reference |

| Meta-analysis of 10 RCTs | Cirrhosis with Overt and Minimal HE | Varied (Oral & IV) | Varied | Significant improvement in mental state (RR 1.36); Significant reduction in blood ammonia (MD: -17.50 µmol/L) | [10][15][16] |

| RCT | Cirrhosis with stable, overt, chronic HE | 18 g/day (oral) | 14 days | Significant improvement in fasting (p<0.01) and postprandial (p<0.05) ammonia concentrations | [3] |

| RCT | Cirrhosis with HE Grade III-IV | 30 g/day (IV) | 5 days | Higher rate of improvement in HE grade (92.5% vs 66%); Significant reduction in blood ammonia | [17] |

| Meta-analysis | Chronic HE (subclinical, Grade I or II) | 3g or 6g TID (oral) or 20g (IV) | 1-2 weeks | Significant improvement in chronic HE compared to placebo (RR 1.89) | [18] |

Table 2: Summary of Quantitative Data from Preclinical Studies

| Animal Model | Intervention | Key Findings | Reference |

| Pigs with acute liver failure | L-Ornithine Phenylacetate (OP) | Attenuated the rise in arterial and extracellular brain ammonia | [19] |

| Rats with liver devascularization | L-Ornithine-L-Aspartate | Lowered plasma and cerebrospinal fluid ammonia and prevented brain edema | [20] |

| Healthy young adults (exercise-induced hyperammonemia) | This compound (0.1 g/kg) | Increased ability to buffer ammonia during and after exercise | [21][22] |

Experimental Protocols

Measurement of Blood Ammonia

Accurate measurement of blood ammonia is critical for assessing the efficacy of L-Ornithine.

Protocol for Blood Ammonia Measurement: [13][23][24][25][26]

-

Sample Collection:

-

Collect venous or arterial blood into a pre-chilled tube containing EDTA as an anticoagulant.

-

Avoid fist clenching or the use of a tourniquet if possible to prevent falsely elevated levels.

-

Place the sample immediately on ice.

-

-

Sample Processing:

-

Centrifuge the blood at 4°C to separate the plasma within 15-30 minutes of collection.

-

If immediate analysis is not possible, the plasma should be frozen.

-

-

Analysis:

-

Ammonia concentration is typically measured using an enzymatic assay with glutamate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH, is proportional to the ammonia concentration.

-

Assessment of Hepatic Encephalopathy

The clinical efficacy of L-Ornithine is often determined by the improvement in the grade of hepatic encephalopathy.

Protocol for Grading Hepatic Encephalopathy using the West Haven Criteria: [2][8][9][12][27]

-

Grade 0: No abnormalities.

-

Grade 1: Trivial lack of awareness; euphoria or anxiety; shortened attention span; impairment of addition or subtraction.

-

Grade 2: Lethargy or apathy; minimal disorientation for time or place; subtle personality change; inappropriate behavior.

-

Grade 3: Somnolence to semi-stupor but responsive to verbal stimuli; confusion; gross disorientation.

-

Grade 4: Coma; unresponsive to painful stimuli.

For minimal or covert HE, neuropsychometric tests such as the Number Connection Test (NCT) or the Psychometric Hepatic Encephalopathy Score (PHES) are utilized.[8][12]

In Vivo Measurement of Glutamine Synthesis

Advanced imaging techniques can be used to quantify the rate of glutamine synthesis in the brain, providing a direct measure of an alternative ammonia detoxification pathway.

Protocol for In Vivo 13C NMR Measurement of Cerebral Glutamine Synthesis: [11][28][29][30]

-

Animal Model: Utilize a relevant animal model of hyperammonemia.

-

Isotope Infusion: Infuse a 13C-labeled substrate, such as [1-13C]glucose.

-

NMR Spectroscopy: Acquire 13C NMR spectra from the brain to monitor the incorporation of the 13C label into glutamate and glutamine over time.

-

Data Analysis: Fit the time courses of 13C labeling of glutamate and glutamine to a metabolic model to calculate the rate of glutamine synthesis (Vgln).

Visualizations of Pathways and Workflows

Signaling Pathways

Figure 1: The Urea Cycle Pathway.

Figure 2: Extra-hepatic Ammonia Detoxification via Glutamine Synthesis.

Experimental Workflows

Figure 3: A typical workflow for a clinical trial investigating L-Ornithine.

Conclusion

This compound is a critical molecule in the detoxification of ammonia, acting through the stimulation of the urea cycle and glutamine synthesis. A substantial body of evidence from both clinical and preclinical studies supports its efficacy in reducing hyperammonemia and improving the clinical status of patients with hepatic encephalopathy. The detailed experimental protocols and pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of L-Ornithine in managing conditions associated with ammonia toxicity. Future research should continue to explore optimal dosing strategies, long-term efficacy, and its role in different patient populations with hyperammonemia.

References

- 1. Clinical efficacy of L-ornithine-L-aspartate in the management of hepatic encephalopathy - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Determination of enzyme activity by chromatography and videodensitometry. II. Urea cycle enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Hepatic encephalopathy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 10. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Hepatic Encephalopathy: Definition, Clinical Grading and Diagnostic Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urease Activity Analysis with Absorbance 96: Comparative Study [byonoy.com]

- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 16. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind... : Falk Foundation [falkfoundation.org]

- 18. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. biochemden.com [biochemden.com]

- 21. The effect of this compound ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Blood ammonia concentration measurement – effects of sampling site and cirrhosis during induced hyperammonaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. web.stanford.edu [web.stanford.edu]

- 27. Hepatic encephalopathy (HE) in chronic liver disease - EMCrit Project [emcrit.org]

- 28. In vivo 13C NMR measurements of cerebral glutamine synthesis as evidence for glutamate–glutamine cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of the rate of the glutamate/glutamine cycle in the human brain by in vivo 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vivo nuclear magnetic resonance spectroscopy studies of the relationship between the glutamate-glutamine neurotransmitter cycle and functional neuroenergetics - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of L-Ornithine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in several crucial metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification.[1] As L-Ornithine hydrochloride, it is utilized in various research and clinical settings. A thorough understanding of its in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its therapeutic and research applications. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, synthesizing available data from preclinical studies.

Data Presentation

The following tables summarize the quantitative pharmacokinetic and toxicological data for this compound from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Species/Strain | Dose | Formulation | Notes | Reference |

| Plasma L-Ornithine Concentration (1 hr post-dose) | 17.5-fold increase over baseline | Wistar Rats | 1.74 g/kg | This compound in water | Administered by oral gavage after an 18-hour fast. | [2] |

| Plasma L-Ornithine Concentration (3 hr post-dose) | 20.1-fold increase over baseline | Wistar Rats | 1.74 g/kg | This compound in water | Administered by oral gavage after an 18-hour fast. | [2] |

Table 2: Toxicological Data for L-Ornithine Monohydrochloride in Rats (Oral Administration)

| Study Type | Duration | Species/Strain | Dose Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Subchronic Toxicity | 90 days | Rats | 1.25%, 2.5%, 5.0% in diet | Male: 3445 mg/kg/day, Female: 3986 mg/kg/day | No significant changes in body weight, food consumption, or hematology. Transient increases in water intake and urine volume at the highest dose. | [3][4] |

| Reproductive Toxicity | 10 days (from day 5 of pregnancy) | Rats | Up to 4000 mg/kg/day | Not specified | No adverse effects on embryo or fetus. | [5] |

Experimental Protocols

Oral Pharmacokinetic Study in Rats

This protocol is a composite based on methodologies reported in the literature for the oral administration of this compound and related compounds.[2][6]

1. Animal Model:

-

Species: Male Wistar rats (or other appropriate strain)

-

Age/Weight: Typically 8-10 weeks old, weighing 200-250g.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

-

Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum, with an overnight fast (e.g., 18 hours) before dosing.[2]

2. Drug Formulation and Administration:

-

Formulation: this compound is dissolved in sterile water to the desired concentration.[2]

-

Dose: A representative dose is 1.74 g/kg body weight.[2]

-

Administration: Administered via oral gavage using a suitable gavage needle. The volume is typically kept low, for example, 25 mL/kg.[2]

3. Sample Collection:

-

Matrix: Blood is collected to obtain plasma.

-

Time Points: Blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose.

-

Procedure: Blood is collected from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method: HPLC for L-Ornithine Quantification in Plasma

This method is based on established HPLC techniques for amino acid analysis.

-

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a buffer system, such as a phosphate (B84403) buffer and an organic modifier like acetonitrile, is often employed.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are deproteinized, typically by adding a precipitating agent like methanol (B129727) or perchloric acid, followed by centrifugation.

-

Derivatization (optional but common): As L-Ornithine lacks a strong chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is often performed to enhance detection by UV or fluorescence.

-

-

Quantification: The concentration of L-Ornithine in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of L-Ornithine.

Mandatory Visualization

Metabolic Pathways of L-Ornithine

L-Ornithine is a central molecule in two key metabolic pathways: the Urea Cycle and Polyamine Biosynthesis.

The Urea Cycle Pathway.

Polyamine Biosynthesis Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of orally administered this compound.

Oral Pharmacokinetic Study Workflow.

Conclusion

The available preclinical data indicates that this compound is orally absorbed, leading to a significant increase in plasma L-Ornithine concentrations. It is subsequently distributed to various tissues where it participates in key metabolic pathways, including the urea cycle and the synthesis of polyamines. While comprehensive pharmacokinetic profiling in animal models is not extensively documented in publicly available literature, the existing toxicological studies suggest a high NOAEL in rats. Further studies detailing the full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life) of this compound in preclinical species would be invaluable for a more precise understanding of its in vivo behavior and for facilitating its continued development and application in research and clinical settings.

References

- 1. Preclinical Drug Pharmacokinetic, Tissue Distribution and Excretion Profiles of the Novel Limonin Derivate HY-071085 as an Anti-Inflammatory and Analgesic Candidate in Rats and Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways and Intermediates of L-Ornithine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in several crucial metabolic pathways.[1][2][3] Primarily recognized for its central role in the urea (B33335) cycle for the detoxification of ammonia, L-ornithine also serves as a precursor for the synthesis of other amino acids and polyamines, which are essential for cell growth and proliferation.[4][5][6][7][8][9] L-Ornithine hydrochloride is a stable salt form of L-ornithine, making it suitable for various research and pharmaceutical applications.[2][4] This technical guide provides a comprehensive overview of the core metabolic pathways involving L-ornithine, its key intermediates, and the enzymes that regulate these processes. It also includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathways to support researchers and professionals in drug development.

Core Metabolic Pathways of L-Ornithine

L-ornithine metabolism is primarily centered around three key pathways: the urea cycle, the synthesis of proline and glutamate, and the biosynthesis of polyamines. These pathways are interconnected, and the flux of ornithine through each is tightly regulated depending on the physiological state of the cell and organism.

The Urea Cycle

The urea cycle, also known as the ornithine cycle, is a vital metabolic pathway that occurs predominantly in the liver. Its primary function is to convert toxic ammonia, a byproduct of amino acid catabolism, into the less toxic compound urea, which is then excreted from the body.[4][7][9][10][11][12] L-ornithine acts as a crucial intermediate in this cycle.[4][7][13]

The cycle begins with the transport of ornithine from the cytosol into the mitochondrial matrix via the ornithine translocase (ORC1/ORC2).[14][15] Inside the mitochondria, ornithine transcarbamoylase (OTC) catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline.[11][13][16][17][18][19] Citrulline is then transported to the cytosol, where it undergoes a series of reactions to produce arginine. Finally, the cytosolic enzyme arginase cleaves arginine to yield urea and regenerate ornithine, which can then be transported back into the mitochondria to continue the cycle.[5][13][20][21]

Conversion to Proline and Glutamate

L-ornithine is a precursor for the synthesis of the amino acids proline and glutamate.[22][23][24][25] This conversion is initiated by the mitochondrial enzyme ornithine aminotransferase (OAT), which catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate.[26][27][28] This reaction produces glutamate-γ-semialdehyde and L-glutamate.[27][28] Glutamate-γ-semialdehyde can then spontaneously cyclize to form pyrroline-5-carboxylate (P5C). P5C is a key intermediate that can be either reduced to proline by pyrroline-5-carboxylate reductase (PYCR) or oxidized to glutamate.[23]

Polyamine Synthesis

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are small, positively charged molecules that are essential for cell growth, differentiation, and apoptosis.[8][29][30][31] L-ornithine is the direct precursor for the synthesis of these vital compounds.[32] The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[29][30][31][33] Putrescine is then subsequently converted to spermidine and spermine through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).[8][32]

Quantitative Data on L-Ornithine Metabolism

The following tables summarize key quantitative data related to the enzymes involved in L-ornithine metabolism. These values can vary depending on the species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in L-Ornithine Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg/min) | Organism/Tissue | Reference |

| Ornithine Transcarbamoylase (OTC) | L-Ornithine | 0.6 | - | Human Liver | [34] |

| Carbamoyl Phosphate | 0.12 | - | Human Liver | [34] | |

| L-Ornithine | 6.4 | - | Human White Blood Cells | [34] | |

| Carbamoyl Phosphate | 0.6 | - | Human White Blood Cells | [34] | |

| Ornithine Aminotransferase (OAT) | L-Ornithine | Varies | - | Various | [25][35] |

| α-Ketoglutarate | Varies | - | Various | [25][35] | |

| Ornithine Decarboxylase (ODC) | L-Ornithine | 0.9 | 4.8 | Aspergillus terreus | [30] |

| L-Lysine | 1.3 | 4.1 | Aspergillus terreus | [30] | |

| L-Arginine | 1.4 | 3.8 | Aspergillus terreus | [30] | |

| Arginase | L-Arginine | 1.58 (without Mn2+) | 71.3 | Rat Liver | [8][28] |

| L-Arginine | 0.94 (with 30 µM Mn2+) | 69.4 | Rat Liver | [8][28] | |

| L-Arginine | 1.7 (Mn2+ activated) | - | Rat Liver | [31] | |

| L-Arginine | 42 | - | Xenopus laevis Liver | [15] |

Table 2: Reported Intracellular Concentrations of L-Ornithine

| Tissue | Concentration | Organism | Reference |

| Liver | Data not readily available in searched literature | ||

| Muscle | Data not readily available in searched literature | ||

| Brain | Data not readily available in searched literature |

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes in L-ornithine metabolism are crucial for research and drug development. Below are summaries of common experimental protocols.

Ornithine Transcarbamoylase (OTC) Activity Assay

Principle: The activity of OTC is determined by measuring the rate of citrulline production from ornithine and carbamoyl phosphate.[34]

Methodology:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer. Centrifuge to remove debris and collect the supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), L-ornithine, and carbamoyl phosphate.

-

Enzyme Reaction: Initiate the reaction by adding the sample lysate to the reaction mixture. Incubate at a specific temperature (e.g., 37°C) for a defined period.

-

Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

-

Detection of Citrulline: The amount of citrulline produced can be quantified using various methods, including colorimetric assays (e.g., diacetylmonoxime method) or more sensitive techniques like HPLC or LC-MS/MS.[20]

Logical Workflow for OTC Assay:

References

- 1. mybiosource.com [mybiosource.com]

- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 3. researchgate.net [researchgate.net]

- 4. CheKine™ Micro Ornithine Aminotransferase (δ-OAT) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 6. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplex Assay Kit for Ornithine Transcarbamylase (OTC) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMB492Bo | Bos taurus; Bovine (Cattle) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 8. researchgate.net [researchgate.net]

- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. vumicro.com [vumicro.com]

- 15. Kinetic properties of arginase from Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods to evaluate alterations in polyamine metabolism caused by Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aliribio.com [aliribio.com]

- 21. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ornithine Decarboxylase (ODC) Activity Assay Kit - Profacgen [profacgen.com]

- 23. tsijournals.com [tsijournals.com]

- 24. An ornithine ω-aminotransferase required for growth in the absence of exogenous proline in the archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Use of 4-fluoro-L-ornithine to monitor metabolic flux through the polyamine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]

- 28. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. biocompare.com [biocompare.com]

- 34. Ornithine transcarbamylase (OTC) in white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of L-Ornithine Hydrochloride

Executive Summary: This whitepaper provides a comprehensive technical overview of the discovery, history, and synthesis of L-Ornithine and its hydrochloride salt. It traces the journey from its initial isolation in the 19th century to the elucidation of its critical role in metabolic pathways, most notably the urea (B33335) cycle. This document details the evolution of synthesis methodologies, from early chemical processes to modern enzymatic and fermentation techniques. Key physicochemical and biochemical data are presented for comparative analysis, and foundational experimental protocols are described to provide practical context for researchers, scientists, and drug development professionals.

The Initial Discovery of L-Ornithine

L-Ornithine, a non-proteinogenic amino acid, was first isolated in 1877 by the German physiological chemist Max Jaffé.[][2] His experiments involved feeding benzoic acid to chickens and subsequently analyzing their excrement. From a hydrolysate of the bird's urine, he successfully isolated the new substance.[] The name "ornithine" is derived from the Greek word "ornis," meaning bird, a direct tribute to the circumstances of its discovery.[2] Initially, its biological significance was unknown, but its discovery marked the beginning of over a century of research into its metabolic functions.

Elucidation of a Core Metabolic Pathway: The Urea Cycle

The most significant breakthrough in understanding L-Ornithine's function came in 1932. Hans Krebs, who would later lend his name to the Krebs cycle, and his medical student Kurt Henseleit, identified the central role of L-Ornithine in the process of urea production in mammals.[2] Their work described the first metabolic cycle to be fully elucidated: the Urea Cycle, often referred to as the Ornithine Cycle.[2][3]

This cycle is a critical pathway for the detoxification of ammonia, a toxic byproduct of amino acid metabolism, by converting it into urea for excretion.[4] L-Ornithine acts as a catalytic intermediate in this process. It is regenerated at the end of each cycle after facilitating the conversion of carbamoyl (B1232498) phosphate (B84403) and aspartate into urea.[3] The discovery of the urea cycle established L-Ornithine as a crucial metabolite in nitrogen homeostasis.

Figure 1: The Urea (Ornithine) Cycle showing key intermediates and enzymes.

Beyond the urea cycle, L-ornithine also serves as a precursor for the synthesis of other vital molecules, including proline, glutamic acid, citrulline, and polyamines.[][2][4]

Development of L-Ornithine Hydrochloride Synthesis

Due to the high water solubility of L-Ornithine, it is often converted into its hydrochloride salt (L-Ornithine HCl) to enhance stability, solubility, and ease of handling for pharmaceutical and nutraceutical applications.[5][6] The development of production methods has progressed through chemical, enzymatic, and fermentation routes.

Chemical Synthesis

Early production relied on chemical methods. A common industrial approach is the hydrolysis of L-arginine to yield L-ornithine.[7] A notable early method was documented in a 1945 publication in the Journal of the American Chemical Society describing the synthesis of the racemic mixture, dthis compound.[8] In 1966, a patent was issued for the synthesis of L-ornithine from acrylic acid and sodium cyanide as the primary raw materials.[7]

Enzymatic Methods

The enzymatic approach offers higher specificity and milder reaction conditions. This method typically employs the enzyme arginase to catalyze the hydrolysis of L-arginine into L-ornithine and urea.[7] Arginase can be sourced from animal livers or various microorganisms.[7] Reports from as early as 1981 detail the use of bacterial strains to convert L-arginine to L-ornithine with high efficiency.[7]

Fermentation Methods

Direct production of L-ornithine via microbial fermentation has become an efficient and scalable method. This process utilizes mutant strains of bacteria, such as Escherichia coli or Arthrobacter citreus, which are engineered to overproduce and secrete L-ornithine into the fermentation broth.[5][7] The L-ornithine is then purified from the broth and converted to this compound.[6]

Figure 2: Generalized workflow for the production and purification of L-Ornithine HCl.

Physicochemical and Biochemical Data

Quantitative data is essential for the application of L-Ornithine HCl in research and development.

| Property | Value | Source |

| Chemical Formula | C₅H₁₃ClN₂O₂ | [9] |

| Molecular Weight | 168.62 g/mol | [9] |

| CAS Number | 3184-13-2 | [9] |

| Appearance | White crystalline powder | N/A |

| Purity (Typical) | >98.5% | [5][6] |

Table 1: Physicochemical Properties of this compound.

| Enzyme | Substrate | Apparent Kₘ | Organism | Source |

| Ornithine Transcarbamylase | L-Ornithine | 0.4 mM | Human (Liver) | [10] |

| Ornithine Transcarbamylase | Carbamoyl Phosphate | 0.16 mM | Human (Liver) | [10] |

| Ancestral Ornithine Decarboxylase (ODC) | L-Ornithine | 0.11 ± 0.01 mM | Clostridium botulinum | [11] |

Table 2: Key Biochemical Kinetic Data.

Foundational Experimental Protocols

The methods used in the historical characterization of L-Ornithine and its related enzymes laid the groundwork for modern biochemical research.

Protocol: Isolation and Characterization of Ornithine Transcarbamylase (OTC) from Human Liver (Adapted from Kalousek et al., 1978)

This protocol outlines the key steps used to purify and characterize the human OTC enzyme, a critical component of the urea cycle.

-

Homogenization & Centrifugation:

-

Liver tissue is homogenized in a suitable buffer.

-

The homogenate undergoes initial centrifugation to separate cellular debris and obtain a crude supernatant.

-

-

Heat Treatment:

-

The supernatant is heated to a specific temperature (e.g., 60°C) for a defined period. This step denatures and precipitates many unwanted proteins, while the more stable OTC remains in solution.

-

-

Ion Exchange Chromatography (Batch-wise):

-

The clarified supernatant is subjected to batch-wise adsorption and desorption from ion-exchange resins (e.g., DEAE-cellulose and CM-cellulose) to selectively bind and elute proteins based on charge, achieving significant purification.

-

-

Column Chromatography:

-

Further purification is achieved via column chromatography using hydroxylapatite, followed by gel filtration chromatography to separate proteins based on size.

-

-

Glycerol Density Gradient Centrifugation:

-

This final step separates molecules based on their sedimentation coefficient, yielding a highly purified enzyme preparation.

-

-

Characterization:

-

Homogeneity Assessment: Purity is confirmed using native and SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Molecular Weight Determination: The molecular weight of the native enzyme and its subunits is determined.

-

Kinetic Analysis: The Michaelis constant (Kₘ) for the substrates L-ornithine and carbamyl phosphate is determined by assaying enzyme activity at varying substrate concentrations.[10]

-

pH Optimum: Enzyme activity is measured across a range of pH values to find the optimal pH for catalysis.[10]

-

Protocol: Assay for Ornithine Decarboxylase (ODC) Activity (Adapted from Li et al., 2021)

This method was used to determine the substrate specificity and kinetic parameters of ancestral ODC enzymes.

-

Reaction Mixture Preparation:

-

A reaction buffer is prepared at the optimal pH (e.g., pH 7.7).

-

The purified recombinant ODC enzyme is added to the buffer.

-

The reaction is initiated by adding the substrate (e.g., ¹⁴C-labeled L-ornithine).

-

-

CO₂ Release Detection:

-

The decarboxylation reaction releases CO₂. The assay measures the rate of ¹⁴C-labeled CO₂ release from the labeled substrate.

-